![molecular formula C20H13N7O4 B6553443 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-91-4](/img/structure/B6553443.png)
6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, and a triazolopyrimidinone. These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized via methods such as palladium-catalyzed cross-coupling .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The benzodioxole and triazolopyrimidinone rings may participate in pi stacking interactions, which could be relevant in biological systems .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the oxadiazole ring is known to be reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of the benzodioxole could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Mechanism of Action
Target of Action
The primary target of this compound is the DCN1-UBE2M protein-protein interaction . DCN1 (Defective in Cullin Neddylation 1) is a protein that plays a crucial role in the neddylation process, which involves the addition of the ubiquitin-like protein NEDD8 to specific targets. UBE2M is an E2 enzyme that works with DCN1 to promote the neddylation of cullin proteins .
Mode of Action
The compound inhibits the DCN1-UBE2M protein-protein interaction . By binding to DCN1, it prevents UBE2M from interacting with DCN1, thereby inhibiting the neddylation of cullin proteins . This disruption of the neddylation process can lead to changes in cellular processes that rely on cullin-RING ligases, a family of E3 ubiquitin ligases .
Biochemical Pathways
The compound’s action affects the NEDD8/cullin pathway . This pathway is involved in the regulation of protein degradation through the ubiquitin-proteasome system. Cullin-RING ligases, the activity of which is regulated by neddylation, are responsible for the ubiquitination of a wide range of proteins, marking them for degradation by the proteasome .
Result of Action
The compound’s action leads to a reduction in the steady-state levels of neddylated CUL1 and CUL3 in squamous cell carcinoma cells . This could potentially lead to the accumulation of proteins that would normally be degraded, disrupting normal cellular processes and leading to cell death .
Future Directions
properties
IUPAC Name |
6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N7O4/c28-20-17-19(27(25-23-17)13-4-2-1-3-5-13)21-10-26(20)9-16-22-18(24-31-16)12-6-7-14-15(8-12)30-11-29-14/h1-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNYVIOPBWRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=NC5=C(C4=O)N=NN5C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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